N-FMOC RHODAMINE 110

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-FMOC Rhodamine 110 typically involves the protection of rhodamine 110 with the FMOC (fluorenylmethyloxycarbonyl) group. This protection is achieved through a reaction between rhodamine 110 and FMOC chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Enzymatic Cleavage Mechanism

N-FMOC Rhodamine 110 acts as a fluorogenic substrate for proteases, with fluorescence activation dependent on enzymatic cleavage:

Reaction Pathway

-

Protease Binding : The substrate binds to the protease active site via its peptide-like Fmoc groups.

-

Amide Bond Hydrolysis : Proteases cleave the amide bonds between the Fmoc groups and the Rhodamine 110 core .

-

Fluorescence Activation : Cleavage releases the fluorescent Rhodamine 110 () due to restored conjugation in the xanthene ring .

Kinetic Comparison: Symmetric vs. Asymmetric Substrates

Asymmetric substrates like this compound are preferred for kinetic studies due to their single-step cleavage mechanism .

Chemical Reactivity in Peptide Coupling

The Fmoc group enables this compound to participate in solid-phase peptide synthesis (SPPS):

Key Reactions

-

Amidation : The carboxylic acid group reacts with amino-terminated peptides using coupling agents like TBTU/HOBt . Example:

-

Fmoc Deprotection : Piperidine (20% in DMF) removes the Fmoc group, exposing free amino groups for subsequent peptide elongation .

Coupling Efficiency

| Coupling Agent | Yield (%) |

|---|---|

| TBTU/HOBt | 85–90 |

| DCC/HOBt | 70–75 |

Stability and Limitations

Applications De Recherche Scientifique

Fluorescent Probes in Enzyme Assays

N-FMOC Rhodamine 110 is extensively used as a fluorescent probe in enzyme assays. Its properties allow for the design of substrates that can be cleaved by specific enzymes, leading to an increase in fluorescence intensity, which can be quantitatively measured.

Key Features:

- High Sensitivity: The non-fluorescent nature of the uncleaved substrate minimizes background noise.

- Reactive Amino Groups: The amino groups in Rhodamine 110 facilitate conjugation with various biomolecules, enhancing specificity.

Case Study: Enzymatic Activity Measurement

- Researchers synthesized peptide derivatives of this compound to create substrates for serine proteases and caspases. The fluorescence signal increased significantly upon cleavage, allowing for real-time monitoring of enzyme activity .

Cellular Imaging and Tracking

This compound has been utilized in cellular imaging due to its ability to penetrate cell membranes and accumulate in organelles such as mitochondria.

Applications:

- Live-Cell Imaging: It enables the tracking of cellular processes in real time without significant cytotoxicity at low concentrations.

- Mitochondrial Studies: The dye's accumulation alters the pH within mitochondria, providing insights into mitochondrial function and health .

Table 1: Summary of Cellular Imaging Applications

Synthesis of Heterofunctional Derivatives

The FMOC group allows for the selective modification of this compound to produce heterofunctional derivatives, which can be tailored for specific applications.

Applications:

- Peptidase Substrates: These derivatives are used as substrates in biochemical assays to study peptidase activity.

- Fluorogenic Probes: They can be designed to respond to specific biological stimuli, enhancing their utility as sensors .

Table 2: Properties of Heterofunctional Derivatives

| Derivative Type | Functional Group | Application Area |

|---|---|---|

| Peptidase substrates | Various amino acids | Enzyme activity assays |

| Fluorogenic probes | Specific ligands | Detection of biomolecules |

Förster Resonance Energy Transfer (FRET)

This compound has been integrated into core-shell nanostructures for FRET studies, which are crucial for understanding molecular interactions at nanoscale distances.

Key Findings:

- The dye exhibits significant spectral overlap with other fluorophores, facilitating efficient energy transfer.

- These nanostructures have potential applications in biosensing and imaging technologies .

Table 3: FRET Studies Using this compound

| Nanostructure Type | Donor/Acceptor Ratio | Application |

|---|---|---|

| Core-shell nanoparticles | 1 donor : 350 acceptors | Single-step FRET studies |

| Mixed fluorophore systems | Variable ratios | Multistep energy migration |

Toxicological Studies

Research indicates that this compound is less toxic than its parent compound, Rhodamine B, making it suitable for biological applications where safety is a concern.

Findings:

Mécanisme D'action

The mechanism of action of N-FMOC Rhodamine 110 involves its ability to fluoresce upon excitation. The FMOC group protects the rhodamine 110 core, allowing for selective reactions and functionalization. Upon removal of the FMOC group, the rhodamine 110 core can interact with various molecular targets, emitting fluorescence that can be detected and measured .

Comparaison Avec Des Composés Similaires

Similar Compounds

Rhodamine 110: The parent compound, used widely as a fluorescent dye.

Rhodamine B: Another rhodamine derivative with different functional groups and applications.

Rhodamine 123: A cationic dye used in various biological assays.

Uniqueness

N-FMOC Rhodamine 110 is unique due to its FMOC protection, which allows for selective functionalization and synthesis of heterofunctional derivatives. This makes it particularly useful in applications requiring precise control over the chemical structure and properties of the fluorescent probe .

Activité Biologique

N-FMOC Rhodamine 110 is a derivative of rhodamine 110, notable for its application as a fluorescent probe in various biochemical and biological assays. This compound is particularly significant due to its unique properties that allow for selective interactions with enzymes, making it an essential tool in enzymology and molecular biology.

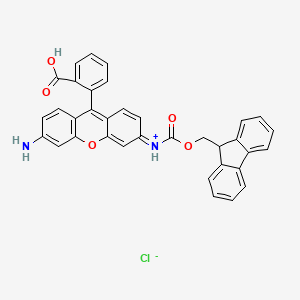

Chemical Structure and Properties

This compound features a structure characterized by the presence of the N-Fmoc (9-fluorenylmethoxycarbonyl) protective group, which is crucial for its biological activity. The compound's structure can be summarized as follows:

- Chemical Formula : C₃₁H₃₃ClN₂O₄S

- Molecular Weight : 554.13 g/mol

- Fluorescence Characteristics : The compound is designed to be non-fluorescent until it undergoes cleavage by specific enzymes, resulting in a fluorescence increase of up to 3500 times compared to its uncleaved form.

The mechanism by which this compound operates involves the selective cleavage of the Fmoc group by target proteases, such as serine proteases and caspases. Upon cleavage, the compound becomes highly fluorescent, allowing researchers to monitor enzyme activity in real-time. This property is particularly useful in studying enzyme kinetics and understanding various biological processes.

Biological Applications

This compound has been utilized in several key areas of research:

- Enzyme Assays : It serves as a substrate for studying peptidase activity, enabling detailed analysis of enzyme mechanisms.

- Cellular Studies : Research indicates that rhodamine 110 can accumulate in cellular compartments, including mitochondria, affecting pH levels within these organelles without inducing cytotoxic effects at lower concentrations (below 10 μM) .

- Fluorescence Resonance Energy Transfer (FRET) : The compound has been incorporated into nanostructures for FRET studies, demonstrating effective energy transfer properties essential for advanced imaging techniques .

Study on Enzyme Activity

A study focused on the use of this compound in enzyme assays demonstrated its effectiveness in monitoring serine protease activity. The results indicated that upon cleavage by the enzyme, the fluorescence intensity increased significantly, allowing precise measurements of enzyme kinetics. This study highlighted the potential of using this compound as a reliable fluorescent probe in enzymatic studies.

Cellular Uptake and Accumulation

Research evaluating the intracellular behavior of rhodamine 110 revealed that it crosses cellular membranes effectively and accumulates within mitochondria. The study found that while rhodamine 110 showed slower uptake compared to other rhodamines, its efflux was rapid, indicating a dynamic interaction with cellular structures. Importantly, no cytotoxic effects were observed at concentrations that allowed significant accumulation within cells .

Summary of Biological Activity

The biological activity of this compound can be summarized in the following table:

| Property | Description |

|---|---|

| Fluorescence Increase | Up to 3500 times upon enzymatic cleavage |

| Enzyme Specificity | Selective for serine proteases and caspases |

| Cellular Accumulation | Accumulates in mitochondria; alters pH without cytotoxicity below 10 μM |

| Applications | Enzyme assays, cellular imaging, FRET studies |

Propriétés

IUPAC Name |

(E)-[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]-(9H-fluoren-9-ylmethoxycarbonyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H24N2O5.ClH/c36-20-13-15-28-31(17-20)42-32-18-21(14-16-29(32)33(28)26-11-5-6-12-27(26)34(38)39)37-35(40)41-19-30-24-9-3-1-7-22(24)23-8-2-4-10-25(23)30;/h1-18,30H,19,36H2,(H,38,39);1H/b37-21+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSJGBSGFYGPQG-LUHONZBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[NH+]=C4C=CC5=C(C6=C(C=C(C=C6)N)OC5=C4)C7=CC=CC=C7C(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)/[NH+]=C/4\C=CC5=C(C6=C(C=C(C=C6)N)OC5=C4)C7=CC=CC=C7C(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H25ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.